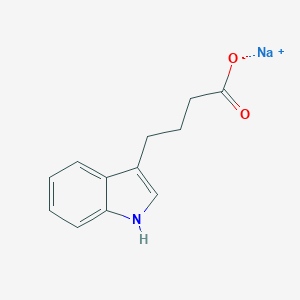

Sodium 4-(1H-indol-3-yl)butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Sodium 4-(1H-indol-3-yl)butanoate's synthesis has been explored through different methodologies, highlighting the versatility and innovation in chemical synthesis techniques. For example, the sequential transformation from 4-(1H-indol-3-yl)butanoic acid into ethyl 4-(1H-indol-3-yl)butanoate and further into various derivatives showcases a complex synthesis pathway involving multiple steps and transformations (Nazir et al., 2018). Another example includes the use of ultrasound-assisted green synthesis, utilizing 1-hexenesulphonic acid sodium salt as a catalyst for synthesizing bis(indol-3-yl)methanes, demonstrating the application of green chemistry principles in the synthesis of related compounds (Joshi et al., 2010).

Molecular Structure Analysis

Investigations into the molecular structure of sodium 4-(1H-indol-3-yl)butanoate and related compounds reveal detailed insights into their structural characteristics. Studies employing X-ray diffraction and spectral analysis have elucidated the configurations and conformations of these molecules, highlighting the importance of structural analysis in understanding the properties and reactivity of such compounds.

Chemical Reactions and Properties

Chemical reactions involving sodium 4-(1H-indol-3-yl)butanoate are diverse, ranging from reactions with sodium amides and cyanoalkanes to the synthesis of novel compounds through intramolecular cycloaddition reactions. These studies not only shed light on the compound's reactivity but also on its potential as a precursor for the synthesis of various organic molecules (Avent et al., 2006).

Physical Properties Analysis

The physical properties of sodium 4-(1H-indol-3-yl)butanoate and its derivatives have been extensively studied, focusing on aspects such as luminescence and hydration. For instance, the luminescence properties of related compounds indicate the influence of structural features on their emission spectra, offering insights into the design of materials with specific optical properties (Tafeenko et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity patterns and interaction with other molecules, are crucial for understanding the versatility of sodium 4-(1H-indol-3-yl)butanoate in chemical synthesis and applications. Studies such as the hydrophilic and hydrophobic hydration of sodium derivatives provide valuable information on how these compounds interact in aqueous solutions, affecting their solubility, reactivity, and potential uses in various chemical processes (Rahman et al., 2013).

Applications De Recherche Scientifique

Energy Storage Applications

Sodium-ion batteries represent a promising avenue for large-scale electric energy storage, especially due to the abundance of sodium resources and their cost-effectiveness. Research highlights the exploration of electrode materials, including cathodes, anodes, and electrolytes, for room-temperature sodium-ion batteries, aiming to develop materials that offer low-cost, long-life solutions suitable for renewable energy storage and smart grids (Huilin Pan, Yong‐Sheng Hu, Liquan Chen, 2013).

Food Industry Applications

In the food industry, sodium chloride (common salt) plays a crucial role due to its preservative and antimicrobial effects, flavor enhancement properties, and its ability to influence enzymatic activity in food processing. The search for sodium chloride alternatives has grown, driven by the health risks associated with high sodium intake. This has led to innovations in salt reduction or replacement strategies using substitutes like potassium chloride or optimizing the physical form of salt to maintain food quality while addressing health concerns (W. Albarracín, I. C. Sánchez, R. Grau, J. Barat, 2011).

Environmental Remediation Applications

Sodium percarbonate (SPC) offers a green and economical option for remediating water and soil contaminated with organic compounds. Its solid state allows for safer transport and application, with a controlled release of hydrogen peroxide. Advanced oxidation processes (P-AOPs) activated by SPC have shown promise in degrading contaminants through the generation of radical species. This review of P-AOPs highlights the potential of SPC in sustainable environmental remediation technologies (Xin Liu, Sen He, Yuan Yang, B. Yao, Yifei Tang, Lin Luo, Dang Zhi, Zhonghao Wan, Lei Wang, Yaoyu Zhou, 2021).

Safety And Hazards

Propriétés

IUPAC Name |

sodium;4-(1H-indol-3-yl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2.Na/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11;/h1-2,5-6,8,13H,3-4,7H2,(H,14,15);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDSTGDTZFQGNC-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12NNaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635762 |

Source

|

| Record name | Sodium 4-(1H-indol-3-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 4-(1H-indol-3-yl)butanoate | |

CAS RN |

10265-70-0 |

Source

|

| Record name | Sodium 4-(1H-indol-3-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B83092.png)

![methyl 2-[2-amino-N-[3-(dimethylamino)propyl]anilino]benzoate](/img/structure/B83112.png)